

DL-Propargylglycine hydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: *DL-Propargylglycine hydrochloride*

Cat. No.: B596159

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Technical Guide: DL-Propargylglycine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **DL-Propargylglycine hydrochloride**, a critical tool in cellular and physiological research. This document outlines its chemical properties, mechanism of action, and detailed experimental protocols for its application in preclinical inflammatory models.

Core Compound Data

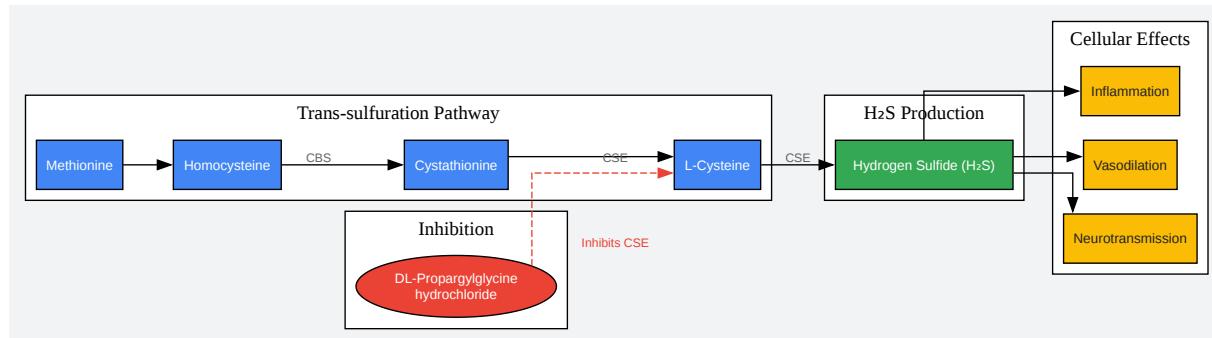
DL-Propargylglycine hydrochloride is a well-characterized inhibitor of cystathionine γ -lyase (CSE), a key enzyme in the endogenous production of hydrogen sulfide (H₂S).^{[1][2][3]} Its utility in research stems from its ability to modulate H₂S levels, thereby allowing for the investigation of the physiological and pathophysiological roles of this gaseous signaling molecule.

Property	Value	Source
CAS Number	16900-57-5	[1] [2] [4]
Molecular Formula	C ₅ H ₈ CINO ₂	[4] [5]
Molecular Weight	149.58 g/mol	[4] [5] [6]
Synonyms	PAG, 2-amino-4-pentynoic acid hydrochloride	[1] [2]

Mechanism of Action: Inhibition of the Hydrogen Sulfide Pathway

DL-Propargylglycine hydrochloride acts as an irreversible inhibitor of cystathione γ -lyase (CSE).[\[1\]](#)[\[3\]](#) CSE is one of the primary enzymes responsible for the synthesis of hydrogen sulfide (H₂S) in mammalian tissues, utilizing L-cysteine as a substrate. By inhibiting CSE, **DL-Propargylglycine hydrochloride** effectively reduces the endogenous production of H₂S, making it an invaluable tool for studying the roles of H₂S in various physiological and disease processes.[\[1\]](#)[\[7\]](#) The inhibition of H₂S production has been shown to impact processes such as inflammation, vasodilation, and neurotransmission.[\[3\]](#)

The following diagram illustrates the enzymatic production of hydrogen sulfide and the inhibitory action of **DL-Propargylglycine hydrochloride**.



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Inhibition of H₂S production by **DL-Propargylglycine hydrochloride**.

Experimental Protocols

DL-Propargylglycine hydrochloride is frequently utilized in preclinical models of inflammation to investigate the role of endogenous H₂S. Below are detailed protocols for two common inflammatory models.

Carrageenan-Induced Paw Edema in Rodents

This model is a widely used and reproducible assay of acute inflammation.

Objective: To assess the anti-inflammatory effects of **DL-Propargylglycine hydrochloride** by measuring the reduction of paw edema induced by carrageenan.

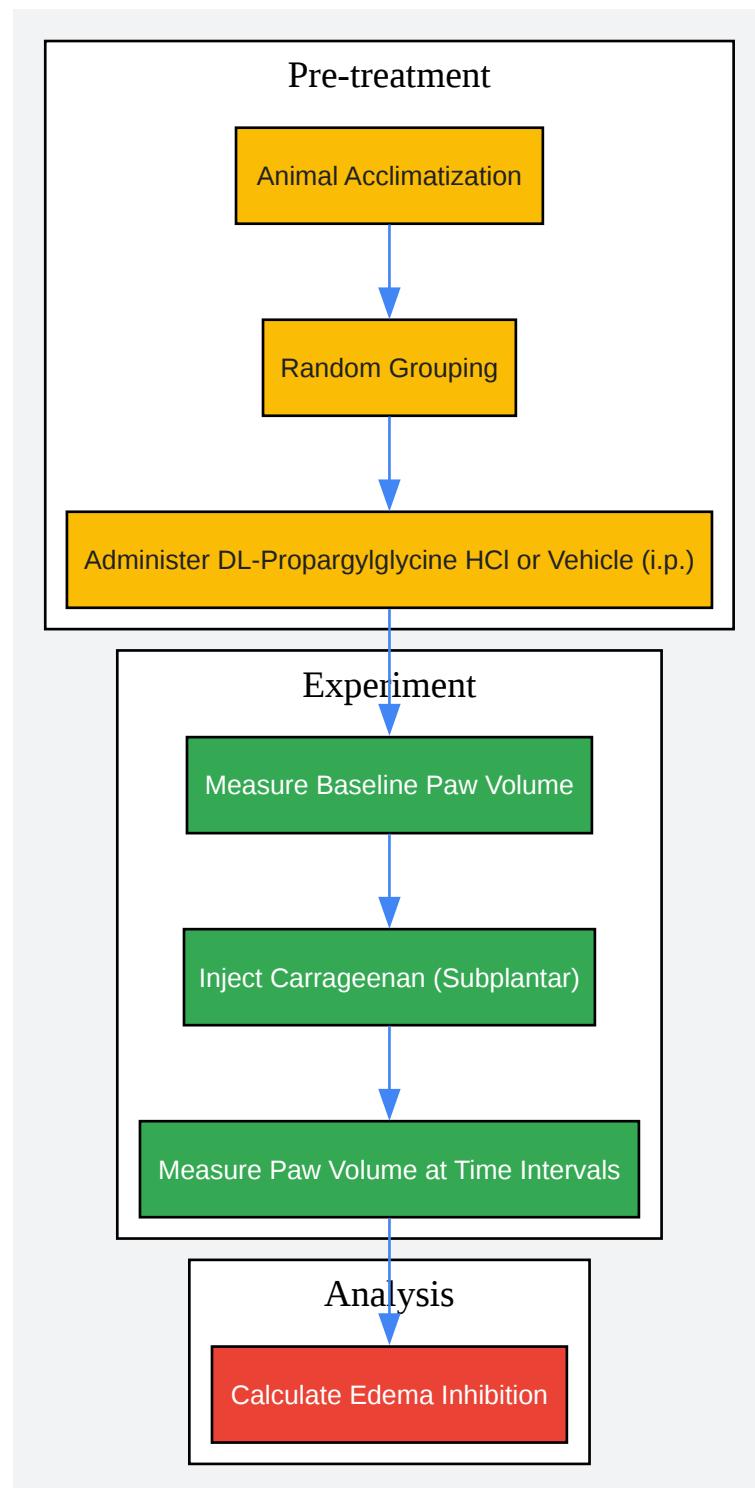
Materials:

- **DL-Propargylglycine hydrochloride**
- Lambda carrageenan (1% w/v in sterile saline)
- Sterile saline solution (0.9% NaCl)

- Plethysmometer
- Male Sprague-Dawley rats or Swiss mice
- Intraperitoneal (i.p.) and subplantar injection needles and syringes

Procedure:

- Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
- Grouping: Randomly divide animals into experimental groups (e.g., Vehicle control, **DL-Propargylglycine hydrochloride**-treated, Positive control like Indomethacin).
- Compound Administration: Administer **DL-Propargylglycine hydrochloride** (typically 25-100 mg/kg) or vehicle via intraperitoneal injection 30-60 minutes before the carrageenan challenge.^[8]
- Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
- Induction of Edema: Inject 100 μ L of 1% carrageenan solution into the subplantar region of the right hind paw.^[9]
- Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.^[9]
- Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.



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Workflow for Carrageenan-Induced Paw Edema Experiment.

Endotoxemia Model in Rodents

This model mimics systemic inflammation induced by bacterial endotoxins (lipopolysaccharide - LPS).

Objective: To evaluate the effect of **DL-Propargylglycine hydrochloride** on the systemic inflammatory response induced by LPS.

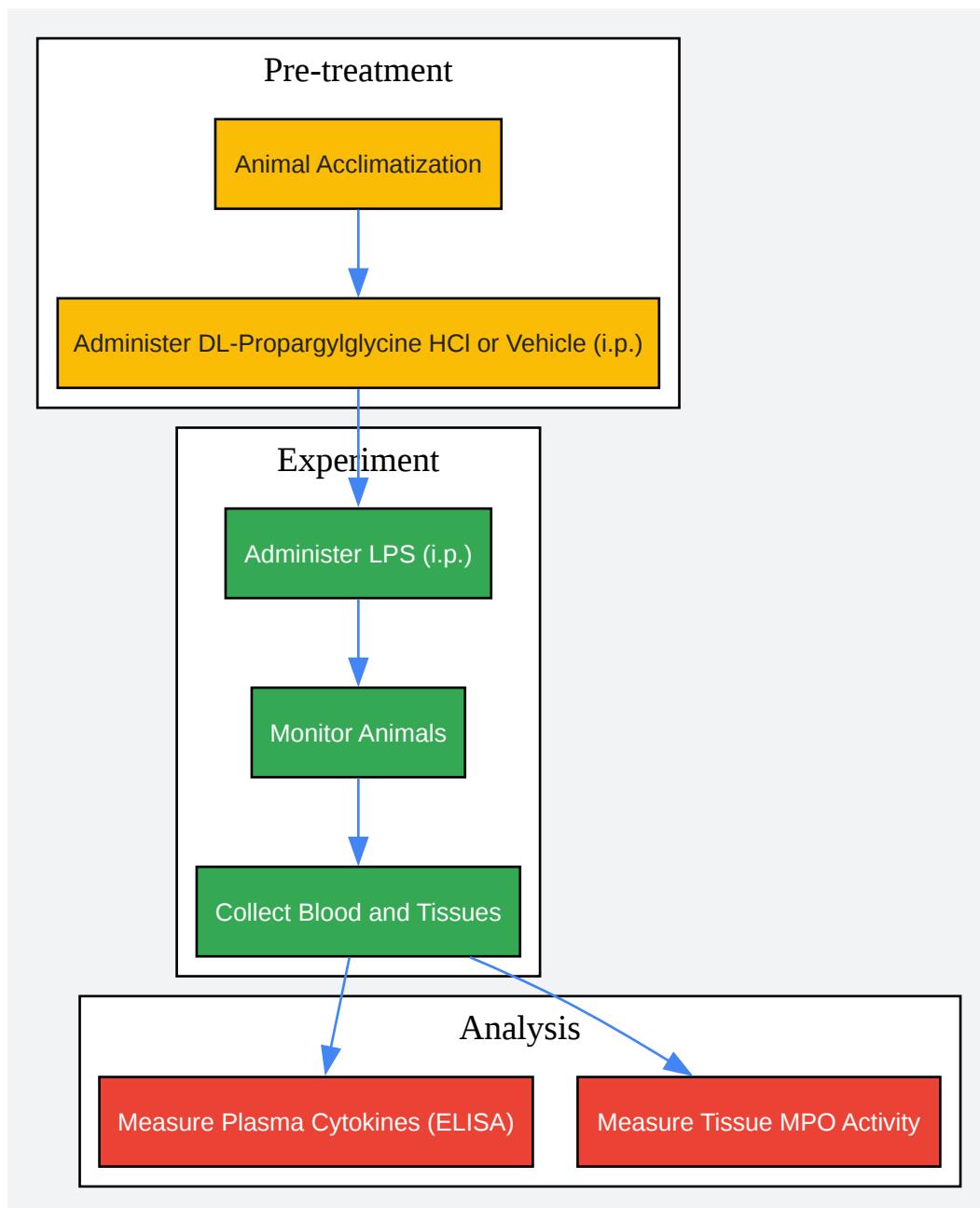
Materials:

- **DL-Propargylglycine hydrochloride**
- Lipopolysaccharide (LPS) from *E. coli*
- Sterile, pyrogen-free saline
- Anesthesia (e.g., isoflurane)
- Materials for blood and tissue collection
- ELISA kits for cytokine measurement (e.g., TNF- α , IL-6)
- Myeloperoxidase (MPO) activity assay kit

Procedure:

- Animal Preparation: Acclimatize animals as described previously.
- Compound Administration: Administer **DL-Propargylglycine hydrochloride** (e.g., 50 mg/kg, i.p.) or vehicle 1 hour prior to LPS administration.
- Induction of Endotoxemia: Administer a single dose of LPS (e.g., 5-10 mg/kg, i.p.) to induce a systemic inflammatory response.
- Monitoring: Monitor animals for signs of endotoxemia (e.g., piloerection, lethargy).
- Sample Collection: At a predetermined time point (e.g., 4-6 hours post-LPS), anesthetize the animals and collect blood and tissue samples (e.g., lung, liver).
- Biochemical Analysis:

- Measure plasma levels of pro-inflammatory cytokines (TNF- α , IL-6) using ELISA kits.
- Assess neutrophil infiltration in tissues by measuring MPO activity.[\[10\]](#)
- Data Analysis: Compare the levels of inflammatory markers in the **DL-Propargylglycine hydrochloride**-treated group to the vehicle-treated group.



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Workflow for Endotoxemia Experiment.

Conclusion

DL-Propargylglycine hydrochloride is an essential pharmacological tool for researchers investigating the multifaceted roles of hydrogen sulfide in health and disease. Its specific and irreversible inhibition of CSE allows for a targeted approach to understanding H₂S-mediated signaling pathways. The experimental protocols provided herein offer a foundation for utilizing this compound in preclinical models of inflammation, paving the way for further discoveries in drug development and therapeutic interventions.

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